molecular formula C19H13N3O2S2 B11644332 N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide

N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B11644332
M. Wt: 379.5 g/mol
InChI Key: SSYNTIAVOLYNKM-UHFFFAOYSA-N
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Description

3-(2-Phenyl-1,3-benzoxazol-5-yl)-1-(thiophene-2-carbonyl)thiourea is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Properties

Molecular Formula

C19H13N3O2S2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H13N3O2S2/c23-17(16-7-4-10-26-16)22-19(25)20-13-8-9-15-14(11-13)21-18(24-15)12-5-2-1-3-6-12/h1-11H,(H2,20,22,23,25)

InChI Key

SSYNTIAVOLYNKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenyl-1,3-benzoxazol-5-yl)-1-(thiophene-2-carbonyl)thiourea typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of Thiourea Moiety: The thiourea moiety can be formed by reacting an isothiocyanate with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: Substitution reactions can take place at various positions on the benzoxazole and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Benzoxazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibition: Potential use as enzyme inhibitors in biochemical research.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Cancer Research: Investigation of its potential anticancer properties.

Industry

    Dye and Pigment Production: Use in the synthesis of dyes and pigments.

    Polymer Science: Incorporation into polymer matrices for enhanced properties.

Mechanism of Action

The mechanism of action of 3-(2-phenyl-1,3-benzoxazol-5-yl)-1-(thiophene-2-carbonyl)thiourea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole cores.

    Thiourea Derivatives: Compounds containing the thiourea moiety.

    Thiophene Derivatives: Compounds with thiophene rings.

Uniqueness

3-(2-Phenyl-1,3-benzoxazol-5-yl)-1-(thiophene-2-carbonyl)thiourea is unique due to its specific combination of benzoxazole, thiophene, and thiourea moieties. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various applications.

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